4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Description
Properties
IUPAC Name |
4,6,6-trimethyl-3-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGXRIOJOSLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936805 | |
| Record name | 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-43-2 | |
| Record name | 4,5,6-Trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | USAF K-1796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol is a member of the dihydropyrimidine family, known for its diverse pharmacological activities. This compound has gained attention due to its potential therapeutic applications, including antibacterial, antitumor, antioxidative, analgesic, and anti-inflammatory properties. Its biological activity is largely attributed to its structural characteristics and the presence of the thiol group.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecule features a dihydropyrimidine ring with methyl and phenyl substituents that influence its biological interactions. The thiol (-SH) group is particularly significant for its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are the key areas of research regarding its biological effects:
Antibacterial Activity
Research indicates that compounds in the dihydropyrimidine class exhibit significant antibacterial properties. For instance, Alam et al. (2005) reported that various dihydropyrimidine derivatives showed effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
Antitumor Activity
Dihydropyrimidines have been studied for their potential antitumor effects. Swamy et al. (2005) demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy.
Antioxidative Activity
Sriram et al. (2006) highlighted the antioxidative properties of dihydropyrimidines, suggesting that they can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage associated with various diseases.
Analgesic and Anti-inflammatory Properties
Leite et al. (2006) focused on the analgesic and anti-inflammatory effects of related compounds, indicating that dihydropyrimidines could serve as non-steroidal anti-inflammatory agents by inhibiting cyclooxygenase enzymes.
Case Study 1: Inhibition of Lymphoid Tyrosine Phosphatase
A study conducted by Khurshid et al. (2017) synthesized a series of substituted dihydropyrimidines and evaluated their ability to inhibit lymphoid tyrosine phosphatase (PTPN22). Among the compounds tested, this compound exhibited an IC50 value of 18 ± 1 μM, indicating potent inhibition compared to other derivatives .
| Compound | IC50 (μM) |
|---|---|
| 3d | 18 ± 1 |
| 3c | 45 ± 3 |
| Control | - |
Case Study 2: Antiproliferative Effects
In vitro studies have shown that dihydropyrimidines can induce apoptosis in cancer cells. For example, compounds were tested against human leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 6.62 μM to 10.32 μM .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar to 4,4,6-trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of dihydropyrimidines significantly inhibited lipid peroxidation in biological systems .
Antimicrobial Properties
The thiol group in this compound enhances its ability to interact with biological targets, making it a candidate for antimicrobial agents. Studies have shown that certain dihydropyrimidine derivatives possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various dihydropyrimidines, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics used in clinical settings .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization leading to the development of more complex molecules. The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions.
Table 1: Synthetic Routes Using Dihydropyrimidines
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Cyclization | Reflux in ethanol | 85 | |
| Alkylation | Base-catalyzed reaction | 90 | |
| Condensation | Acidic conditions | 75 |
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research has shown that adding this compound to polymer blends can improve their resistance to thermal degradation and increase tensile strength .
Table 2: Properties of Polymer Blends with Dihydropyrimidines
| Polymer Type | Addition (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5 | 25 | 180 |
| Polystyrene | 10 | 30 | 200 |
Comparison with Similar Compounds
Comparison with Structural Analogs: Dihydropyrimidine-Thiol Derivatives
Substituent Effects on Analytical Performance
The compound’s performance is influenced by substituents on the phenyl ring. Derivatives such as:
- 4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-97-2)
- 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-68-7)
- 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS: 259683-70-0)
exhibit reduced metal-binding capacity compared to the 2,4-dinitro aminophenyl variant due to weaker electron-withdrawing groups. For example, the naphthyl derivative lacks nitro groups, limiting its ability to stabilize metal-ligand complexes .
Commercial Availability and Cost
The parent compound is commercially available (e.g., TRC, Sigma-Aldrich) at $45–144 per 10–250 mg, while analogs like 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol are priced similarly but lack specificity for transition metals .
Comparison with Non-Dihydropyrimidine Chromogenic Reagents
Sensitivity and Selectivity
- N,N′-Disalicylidene-2,3-diaminopyridine: Exhibits a molar absorptivity of 2.8 × 10⁴ L mol⁻¹ cm⁻¹ for Cu(II), significantly lower than 2',4'-dinitro APTPT’s 5.0 × 10⁴ L mol⁻¹ cm⁻¹ .
- 4-(4'-Nitrobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT): Operates in a narrower pH range (4.0–6.0 vs. 8.7–10.5 for 2',4'-dinitro APTPT) and has higher interference from Fe(III) and Zn(II) .
- Thiosemicarbazone derivatives : Require longer reaction times (>20 min) compared to the rapid ternary complex formation (5–10 min) with 2',4'-dinitro APTPT .
Key Advantages of 2',4'-Dinitro APTPT
- Broad pH tolerance : Effective in alkaline conditions (pH 8.7–10.5), reducing interference from acidic media contaminants .
- Low detection limits : 0.05 µg mL⁻¹ for Cu(II) and 0.02 µg mL⁻¹ for Cd(II), outperforming traditional reagents like dithizone .
- Synergistic enhancement : Pyridine addition increases molar absorptivity by 40% via ternary complex formation (Cu:2',4'-dinitro APTPT:Py = 1:2:2) .
Limitations
- Limited solubility in aqueous media necessitates organic solvents (e.g., chloroform) for extraction .
- Less effective for noble metals (e.g., Pd(II), Pt(IV)) compared to dithiocarbamates .
Data Tables
Table 1: Analytical Parameters for Selected Chromogenic Reagents
Table 2: Structural Comparison of Dihydropyrimidine-Thiol Derivatives
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with the formation of a β-enaminoester intermediate through the condensation of a β-ketoester (e.g., ethyl acetoacetate) with an ammonium source. Subsequent nucleophilic attack by the aldehyde (e.g., benzaldehyde) generates a Knoevenagel adduct, which undergoes cyclization with thiourea to form the dihydropyrimidine ring. The thiol group at position 2 is introduced via thiourea incorporation, while methyl substituents at positions 4 and 6 originate from the β-ketoester and aldehyde components, respectively.
Critical parameters influencing yield include:
-
Solvent selection : Ethanol (86% yield) outperforms methanol (42%) or acetonitrile (<30%) due to improved solubility of intermediates.
-
Temperature : Reactions conducted at 80°C for 8–24 hours achieve optimal cyclization.
-
Catalyst : Potassium hydroxide (2 mmol) enhances reaction kinetics compared to carbonate bases.
Table 1: Representative Cyclocondensation Conditions and Outcomes
| Starting Materials | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate, benzaldehyde, thiourea | Ethanol | 80 | 8 | 86 |
| Methyl acetylacetonate, p-tolualdehyde, thiourea | Methanol | 70 | 12 | 75 |
| Acetylacetone, cinnamaldehyde, thiourea | Acetonitrile | 60 | 24 | 68 |
Aza-Michael Addition/Nucleophilic Addition/Aromatization Tandem Process
A novel tandem reaction pathway employing divinyl ketones and thiourea has been explored for constructing the dihydropyrimidine scaffold. This method avoids pre-formed β-enaminoesters, instead relying on in situ generation of intermediates.
Synthetic Procedure and Mechanistic Insights
Divinyl ketones (e.g., 1,5-diphenylpenta-1,4-dien-3-one) react with thiourea in ethanol under basic conditions (KOH), proceeding through three sequential steps:
-
Aza-Michael addition : Thiourea attacks the α,β-unsaturated ketone, forming a thioamide intermediate.
-
Nucleophilic addition : Intramolecular cyclization generates a tetracyclic intermediate.
-
Aromatization : Dehydration yields the fully conjugated dihydropyrimidine ring.
This method’s advantages include fewer synthetic steps and compatibility with diverse aryl substituents. However, aliphatic divinyl ketones and nitro-substituted analogs fail to react, limiting substrate scope.
Table 2: Substrate Scope and Yields in Tandem Synthesis
| Divinyl Ketone | Product Substituents | Yield (%) |
|---|---|---|
| 1,5-Diphenylpenta-1,4-dien-3-one | 4-Phenethyl, 6-phenyl | 86 |
| 1-(4-Fluorophenyl)penta-1,4-dien-3-one | 4-(4-Fluorophenethyl), 6-(4-fluorophenyl) | 90 |
| 1-(2-Thienyl)penta-1,4-dien-3-one | 4-(2-Thienylethyl), 6-(2-thienyl) | 78 |
Thiourea-Mediated Cyclization of β-Chlorovinyl Ketones
An alternative route involves β-chlorovinyl ketones as electrophilic partners for thiourea. This method, though less common, provides regioselective control over thiol placement.
Reaction Dynamics and Limitations
β-Chlorovinyl ketones (e.g., 3-chloro-1-phenylbut-2-en-1-one) react with thiourea in acidic media, facilitating simultaneous cyclization and thiol incorporation. The chlorine atom acts as a leaving group, promoting nucleophilic attack by thiourea’s sulfur atom.
Key limitations include:
-
Side reactions : Competing elimination pathways may form undesired alkene byproducts.
-
Substrate availability : β-Chlorovinyl ketones require multi-step synthesis, reducing practicality.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol Synthesis
| Parameter | Cyclocondensation | Tandem Process | β-Chlorovinyl Route |
|---|---|---|---|
| Yield (%) | 75–86 | 78–90 | 60–72 |
| Reaction Time (h) | 8–24 | 8 | 12–18 |
| Substrate Flexibility | Moderate | High | Low |
| Purity (HPLC) | ≥95% | ≥92% | ≥88% |
The tandem process offers superior yields and shorter reaction times but requires specialized divinyl ketones. Cyclocondensation remains the most versatile for scale-up, despite longer durations.
Purification and Characterization Protocols
Post-synthetic purification typically involves column chromatography (petroleum ether/ethyl acetate, 10:1) or recrystallization from ethanol. Characterization relies on:
Q & A
Q. What are the established synthetic routes for 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol, and what factors influence reaction yield?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing 4-methylpent-3-en-2-one with aniline derivatives and potassium thiocyanate (KSCN) in acetone. Key factors influencing yield include:
- Solvent choice : Polar aprotic solvents like acetone improve reaction efficiency .
- Temperature : Reflux conditions (~56°C for acetone) are critical for ring formation.
- Substituent effects : Electron-withdrawing groups on the aniline ring (e.g., 4-chloro) may reduce steric hindrance, enhancing yield (62% reported for a chloro-substituted analog) .
- Purification : Recrystallization from methanol or ethanol yields pure crystals .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Acetone | 62–96% | |
| Temperature | Reflux (~56°C) | 62–96% | |
| Aniline derivative | 4-Chloroaniline | 62% |
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies thiol (-SH) stretching vibrations (~2550 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
- NMR : NMR reveals methyl group singlet peaks (δ ~1.2–1.5 ppm for C4 and C6 methyls) and aromatic proton signals (δ ~7.2–7.5 ppm for the phenyl ring) .
- UV-Vis Spectroscopy : Used to study metal complexation (e.g., Au³⁺ detection via λmax shifts in ligand-to-metal charge transfer bands) .
- HPLC : Reverse-phase columns (C18) with methanol/water mobile phases resolve impurities .
Advanced Questions
Q. How can crystallographic data elucidate the conformational dynamics of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Envelope conformation : The dihydropyrimidine ring adopts a puckered geometry, with the C4 methyl-bearing carbon deviating by 0.441 Å from the plane .
- Dihedral angles : The phenyl ring forms an 89.42° angle with the pyrimidine ring, influencing steric interactions .
- Hydrogen bonding : N–H⋯S bonds stabilize centrosymmetric dimers in the crystal lattice .
Implications : These structural features affect reactivity (e.g., steric hindrance at C2-thiol) and intermolecular interactions in biological targets.
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions. For example, docking into bacterial enzyme active sites (e.g., dihydrofolate reductase) assesses potential antibacterial activity .
- QSAR studies : Correlate substituent effects (e.g., methyl groups at C4/C6) with pharmacological properties (e.g., logP for membrane permeability) .
- Validation : Compare computational predictions with experimental IC50 values from antimicrobial assays .
Q. How do structural modifications influence pharmacological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
